molecular formula C20H34O2 B1232667 (1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol CAS No. 57605-80-8

(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol

Cat. No.: B1232667
CAS No.: 57605-80-8
M. Wt: 306.5 g/mol
InChI Key: RIVKDDXPCFBMOV-KPKOZXNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol is a natural product found in Nicotiana tabacum with data available.

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

1,3-Propanediol and 2,3-butanediol are biologically produced diols with significant potential in industrial applications. The review by Zhi-Long Xiu & A. Zeng (2008) highlights the challenges and current state of methods for the recovery and purification of these diols. The separation technologies like aqueous two-phase extraction and pervaporation are emphasized for their potential in improving yield, purity, and energy efficiency in the downstream processing of these compounds.

Synthetic Routes for Heterocyclic Compounds

Heterocyclic compounds, including triazines and triazoles, have a broad spectrum of biological activities. The synthetic routes for these compounds are diverse, encompassing various catalytic and non-catalytic methods. The review by C. Kaushik et al. (2019) discusses the synthesis of 1,2,3-triazoles, highlighting their importance in drug discovery and pharmaceutical chemistry. The catalytic synthesis using copper and non-copper catalysts is particularly noted for its efficiency and versatility in producing biologically active triazoles.

Applications of Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide (BTA) serves as a versatile ordering moiety in supramolecular chemistry with applications ranging from nanotechnology to biomedical fields. The review by S. Cantekin, T. D. de Greef, & A. Palmans (2012) explores the self-assembly behavior of BTAs and their application potential. BTAs' ability to form nanometer-sized rod-like structures stabilized by hydrogen bonding is particularly highlighted for its implications in creating advanced materials and therapeutic agents.

Glycerol Hydrogenolysis into Propanediols

The conversion of glycerol into propanediols (1,2-PDO and 1,3-PDO) via hydrogenolysis represents a promising route for utilizing excess glycerol from biodiesel production. The critical review by Andreas Martin et al. (2013) discusses various methods for glycerol hydrogenolysis, emphasizing the potential of using in situ generated hydrogen. This route offers an environmentally friendly alternative for the synthesis of valuable industrial chemicals.

Properties

IUPAC Name

(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11-,16-7-,17-13-/t18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVKDDXPCFBMOV-KPKOZXNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC/C(=C\[C@@H](C[C@](/C=C\[C@@H](CC1)C(C)C)(C)O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57605-80-8
Record name 2,7,11-Cembratriene-4,6-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057605808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
Reactant of Route 2
(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
Reactant of Route 3
(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
Reactant of Route 4
(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
Reactant of Route 5
(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
Reactant of Route 6
(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
Customer
Q & A

Q1: How does alpha-2,7,11-Cembratriene-4,6-diol exert its antitumor-promoting effects?

A1: The research suggests that alpha-2,7,11-Cembratriene-4,6-diol inhibits the activity of protein kinase C (PKC), a key enzyme involved in cell growth and proliferation. [] Specifically, the compound was found to inhibit the phosphorylation of a 47-kilodalton protein in human platelets, a process known to be mediated by PKC. [] This suggests that alpha-2,7,11-Cembratriene-4,6-diol may disrupt PKC-dependent signaling pathways involved in tumor promotion.

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